Cas no 478067-05-9 (1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole)

1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole structure
478067-05-9 structure
Product name:1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole
CAS No:478067-05-9
MF:C16H15N5S2
MW:341.45379948616
CID:5271076

1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole Chemical and Physical Properties

Names and Identifiers

    • METHYL 4-METHYL-5-(1-METHYL-3-PHENYL-1H-THIENO[2,3-C]PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE
    • 1-METHYL-5-[4-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-3-PHENYL-1H-THIENO[2,3-C]PYRAZOLE
    • 4-methyl-3-{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}-5-(methylsulfanyl)-4H-1,2,4-triazole
    • MLS000327025
    • SMR000179588
    • 1-methyl-5-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-3-phenylthieno[2,3-c]pyrazole
    • BDBM66377
    • cid_1484449
    • HMS2301P11
    • 1-methyl-5-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-3-phenyl-thieno[2,3-c]pyr
    • 1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole
    • Inchi: 1S/C16H15N5S2/c1-20-14(17-18-16(20)22-3)12-9-11-13(10-7-5-4-6-8-10)19-21(2)15(11)23-12/h4-9H,1-3H3
    • InChI Key: XMZXFBNWTRFDHM-UHFFFAOYSA-N
    • SMILES: S1C(C2=NN=C(N2C)SC)=CC2C(C3C=CC=CC=3)=NN(C)C1=2

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 419
  • Topological Polar Surface Area: 102
  • XLogP3: 3.3

1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
7M-589S-5MG
1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole
478067-05-9 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
7M-589S-1MG
1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole
478067-05-9 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
7M-589S-50MG
1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole
478067-05-9 >90%
50mg
£102.00 2025-02-09
Key Organics Ltd
7M-589S-100MG
1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole
478067-05-9 >90%
100mg
£146.00 2025-02-09
Key Organics Ltd
7M-589S-10MG
1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole
478067-05-9 >90%
10mg
£63.00 2025-02-09
Ambeed
A931154-1g
4-Methyl-3-{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}-5-(methylsulfanyl)-4H-1,2,4-triazole
478067-05-9 90%
1g
$350.0 2023-04-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00898156-1g
4-Methyl-3-{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}-5-(methylsulfanyl)-4H-1,2,4-triazole
478067-05-9 90%
1g
¥2401.0 2024-04-18

Additional information on 1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole

Introduction to 1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole (CAS No. 478067-05-9)

1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole (CAS No. 478067-05-9) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique scaffold and potential biological activities. This heterocyclic compound combines several pharmacophoric elements, including a thienopyrazole core, a triazole moiety, and a phenyl group, which collectively contribute to its distinctive chemical and biological properties.

The molecular structure of 1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole features a fused ring system consisting of a thiophene ring connected to a pyrazole ring, with an additional triazole ring attached at the 5-position of the thieno[2,3-c]pyrazole core. The presence of multiple nitrogen atoms in the triazole and pyrazole rings enhances the compound's ability to interact with biological targets such as enzymes and receptors. Furthermore, the methylsulfanyl group at the 5-position of the triazole ring introduces a polar moiety that may influence solubility and binding affinity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential interactions of this compound with various biological targets. Studies suggest that the thieno[2,3-c]pyrazole scaffold may exhibit inhibitory activity against certain kinases and other enzymes implicated in inflammatory and proliferative diseases. The triazole moiety is particularly noteworthy for its role in drug design due to its stability and ability to form hydrogen bonds with biological molecules. Additionally, the phenyl group at the 3-position of the thieno[2,3-c]pyrazole ring may contribute to hydrophobic interactions with protein targets.

In vitro studies have begun to uncover the pharmacological profile of 1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole, revealing potential applications in areas such as cancer therapy and anti-inflammatory treatments. For instance, preliminary data indicate that this compound may inhibit the activity of Janus kinases (JAKs), which are involved in signal transduction pathways relevant to autoimmune diseases and hematological malignancies. The methylsulfanyl group has been shown to modulate enzyme activity by influencing conformational changes or altering binding affinities.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the thienopyrazole core, followed by functionalization at specific positions using nucleophilic substitution or metal-catalyzed cross-coupling techniques. The introduction of the triazole ring typically employs azide coupling reactions under controlled conditions to prevent side reactions. Advanced synthetic methodologies such as flow chemistry have been explored to improve scalability and reproducibility.

The chemical properties of 1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole make it an attractive candidate for further investigation in drug discovery programs. Its ability to engage multiple binding sites on biological targets suggests potential for developing dual-action therapeutics. Additionally, the compound's structural complexity allows for derivatization studies aimed at enhancing potency or selectivity. Researchers are exploring modifications at various positions within the molecule to fine-tune its pharmacological effects while maintaining overall bioactivity.

From a medicinal chemistry perspective, understanding the relationship between structure and activity is crucial for optimizing lead compounds into viable drugs. The unique combination of heterocyclic rings in 1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yi]-l]-3-ph-eny-l-l-H-thieno[23c]pyra-zole provides multiple opportunities for structural diversity analysis using techniques such as quantitative structure–activity relationship (QSAR) modeling. These approaches help predict biological activity based on chemical descriptors derived from molecular properties like polarity indices or hydrogen bond donor/acceptor counts.

Future research directions may include exploring the compound's interactions with nucleic acids or investigating its potential as an adjuvant in vaccine formulations. The thieno[2,3-c]pyrazole scaffold has shown promise in previous studies for its ability to intercalate with DNA or RNA bases depending on functional modifications nearby; thus further exploration could reveal novel mechanisms relevant both therapeutically and mechanistically

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(CAS:478067-05-9)1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole
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